Product packaging for Di(sec-butyl) azelaate(Cat. No.:CAS No. 57983-36-5)

Di(sec-butyl) azelaate

Cat. No.: B1614771
CAS No.: 57983-36-5
M. Wt: 300.4 g/mol
InChI Key: NWUGLCZYPSNPCE-UHFFFAOYSA-N
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Description

Contextualization of Azelaic Acid Esters in Chemical Research

Azelaic acid and its esters, known as azelates, are naturally occurring compounds found in various plants and animals. researchgate.netmdpi.com Azelaic acid itself is a bio-based, nine-carbon dicarboxylic acid produced industrially from oleic acid. units.it Its esters, including di(sec-butyl) azelaate, are valuable in the chemical industry as they retain the beneficial properties of azelaic acid while offering enhanced solubility. acs.org

Research has explored various applications for azelaic acid esters. For instance, dimethyl azelate and monomethyl azelate serve as intermediates in the synthesis of ceramides, while monoethyl azelate is an intermediate in the production of musk ketone. acs.org Diethyl azelate has been investigated for its immunomodulatory activities and as a potential treatment for brown recluse spider bites. researchgate.netnih.gov Furthermore, azelates are utilized as plasticizers in paints, varnishes, and synthetic lubricants, as well as flavor additives. mdpi.comacs.org The synthesis of various alkyl azelates, such as dimethyl, diethyl, di-isopropyl, and di-isobutyl azelates, is typically achieved through standard acid-catalyzed esterification of azelaic acid with the corresponding alcohol. nih.govnih.govgoogle.com

Significance of Branched Alkyl Esters in Organic Synthesis and Materials Science

The presence of branched alkyl groups in an ester's structure significantly influences its physical and chemical properties. ontosight.ai Compared to their linear counterparts, branched alkyl esters often exhibit lower melting points, reduced viscosity, and altered solubility characteristics. srce.hr This is attributed to the disruption of regular packing in the solid state and the increased steric hindrance around the ester functional group.

In materials science, the introduction of branched alkyl ester side chains into polymers can have a profound impact on their properties. For example, incorporating branched alkyl esters into diketopyrrolopyrrole-based conjugated polymers has been shown to shorten the π–π stacking distance, which is advantageous for charge-transport properties in organic thin-film transistors. acs.org Similarly, branched alkyl ester side chains have been used to improve the solution-processability of certain donor-acceptor polymers for applications in organic electronics. rsc.org The ability to conveniently adjust the branching position and length of these side chains allows for the fine-tuning of material properties. rsc.org Branched esters, such as di-2-ethylbutyl dodecanedioate (B1236620), have demonstrated significantly lower pour points compared to their linear analogs, making them suitable for use as biolubricants. srce.hr

Fundamental Chemical Principles Governing Diester Systems

Diesters are organic compounds containing two ester functional groups. fiveable.me They are typically formed from the reaction of a dicarboxylic acid with an alcohol or a diol with a carboxylic acid. wikipedia.orgfiveable.me The chemical behavior of diester systems is governed by the interplay between the two ester groups and the nature of the carbon chain connecting them.

A key reaction involving diesters is the Dieckmann cyclization, an intramolecular Claisen condensation. fiveable.me This reaction requires the presence of two ester groups within the same molecule, allowing for the formation of a cyclic β-keto ester. The reaction proceeds via the formation of a carbanion at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. fiveable.me

The hydrolysis of esters, known as saponification when carried out with a base, is another fundamental reaction. britannica.comlibretexts.org In the case of diesters, this reaction proceeds in a stepwise manner, first yielding a monoester and then the dicarboxylic acid salt. The hydrolysis of esters can be catalyzed by either acids or bases. libretexts.org Under acidic conditions, the reaction is reversible, while base-promoted hydrolysis is irreversible because the resulting carboxylate ion is unreactive towards nucleophilic substitution. libretexts.orgpressbooks.pub

Historical Development and Emerging Research Trajectories for Alkyl Azelates

The study of alkyl esters, in general, has a long history rooted in the exploration of fats and oils, which are triesters of glycerol. britannica.com The synthesis of esters through the reaction of a carboxylic acid and an alcohol, known as Fischer esterification, is a classic organic reaction. wikipedia.org Azelaic acid itself was first identified in rancid fats. units.it

Historically, shorter-chain dibasic acid esters, including those derived from adipic and sebacic acids, have been widely used in industrial applications such as lubricants due to their low volatility. srce.hr Research into azelaic acid and its esters has gained momentum due to their bio-based origin and diverse potential applications. units.itacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O4 B1614771 Di(sec-butyl) azelaate CAS No. 57983-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutan-2-yl nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H32O4/c1-5-14(3)20-16(18)12-10-8-7-9-11-13-17(19)21-15(4)6-2/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGLCZYPSNPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CCCCCCCC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973557
Record name Dibutan-2-yl nonanedioate
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57983-36-5
Record name NSC 58633
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Record name Nonanedioic acid, bis(1-methylpropyl) ester
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibutan-2-yl nonanedioate
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Synthetic Methodologies for Di Sec Butyl Azelaate

Esterification Pathways

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the fundamental process for synthesizing di(sec-butyl) azelaate. Several approaches to this reaction have been explored, each with distinct advantages and characteristics.

The most straightforward method for producing this compound is the direct esterification of azelaic acid with sec-butanol. This reaction involves heating the two reactants, often in the presence of a catalyst, to drive the formation of the diester. The stoichiometry of the reaction requires two moles of sec-butanol for every mole of azelaic acid to achieve complete conversion to the diester.

The reaction equilibrium can be shifted towards the product side by removing the water formed during the reaction, a common strategy in ester synthesis. This direct approach is valued for its simplicity and the direct use of the desired alcohol, sec-butanol.

To enhance the rate of the esterification reaction, strong acid catalysts are frequently employed. This method, known as Fischer-Speier esterification, is a classic and widely used technique. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the azelaic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of sec-butanol.

The selection of the acid catalyst can influence the reaction conditions and the potential for side reactions. While effective in accelerating the reaction, the use of strong mineral acids can necessitate a neutralization step during product work-up and can lead to corrosion issues in industrial settings.

In recent years, enzymatic catalysis has emerged as a greener and more selective alternative for ester synthesis. Lipases are the most commonly used enzymes for the esterification of azelaic acid to produce diesters. These biocatalysts can operate under milder reaction conditions, often at lower temperatures and without the need for harsh acidic or basic environments.

Enzymatic esterification offers high selectivity, which can reduce the formation of by-products. The use of immobilized enzymes can also simplify catalyst recovery and reuse, contributing to a more sustainable process. Research has demonstrated the successful synthesis of azelaic acid diesters using various lipases, highlighting the potential of this biocatalytic approach.

The choice of catalyst is critical in optimizing the synthesis of this compound. Beyond traditional acid catalysts, solid acid catalysts have gained prominence. These include ion-exchange resins, zeolites, and heteropolyacids. Solid acid catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse.

Optimization of catalyst loading, reaction temperature, and the molar ratio of reactants are key parameters that are adjusted to maximize the yield and purity of the final product. The ideal catalyst should exhibit high activity, stability under reaction conditions, and selectivity towards the formation of the desired diester.

Advanced Synthetic Strategies and Process Intensification

To improve the efficiency and sustainability of this compound synthesis, advanced strategies and process intensification techniques are being explored.

Performing the esterification reaction under solvent-free conditions is a significant step towards process intensification and green chemistry. In this approach, the reactants themselves serve as the reaction medium. This eliminates the need for a solvent, which in turn reduces waste, simplifies product purification, and can lead to lower operational costs.

Solvent-free esterification of azelaic acid has been successfully demonstrated, often in conjunction with solid acid or enzymatic catalysts. The absence of a solvent can also lead to higher reactant concentrations, potentially increasing the reaction rate. This technique represents a more environmentally benign and economically favorable route for the industrial production of this compound and other diesters.

Interactive Data Table: Comparison of Esterification Methods for Diester Synthesis

FeatureDirect EsterificationAcid-Catalyzed EsterificationEnzymatic EsterificationSolvent-Free Esterification
Catalyst None or MildStrong Acid (e.g., H₂SO₄)LipaseSolid Acid or Enzyme
Reaction Conditions High TemperatureModerate to High TemperatureMild TemperatureVariable, often elevated
Selectivity ModerateModerateHighModerate to High
Environmental Impact ModerateHigh (due to catalyst)LowLow
Key Advantage SimplicityHigh Reaction RateHigh Selectivity, Mild ConditionsReduced Waste, Cost-Effective

Microwave-Assisted Synthesis (General applicability to di-sec-butyl compounds)

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and enhanced energy efficiency. This method's applicability extends to the synthesis of various di-sec-butyl compounds. For instance, Di-sec-butyl disulfide has been successfully synthesized using microwave irradiation under solvent-free, phase-transfer catalysis conditions. asianpubs.org In this process, the optimal conditions were determined through systematic experimental designs, highlighting the control and efficiency of microwave heating. asianpubs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Di-sec-butyl Compound (Di-sec-butyl disulfide)

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours 0.2 - 2 hours google.com
Energy Input High, indirect heating Lower, direct molecular heating asianpubs.org
Solvent Often requires a solvent Can be performed solvent-free asianpubs.org
Yield Variable High (e.g., 94.7%) google.com

| Process Control | Slower response to adjustments | Precise and rapid control asianpubs.org |

Continuous Flow Synthesis Methods

Continuous flow synthesis represents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. In a flow system, reactants are continuously pumped through a reactor, often a heated tube or a packed column containing a catalyst, where the reaction occurs. riken.jp This methodology is highly suitable for esterification reactions.

The synthesis of dicarboxylate esters has been effectively demonstrated using continuous flow vortex fluidics at room temperature, which addresses scalability while maintaining efficiency. rsc.org For this compound production, a mixture of azelaic acid and sec-butanol could be passed through a heated reactor containing a solid acid catalyst. riken.jp The use of such solid catalysts is advantageous as it simplifies product purification, since the catalyst remains in the reactor and does not contaminate the product stream. riken.jp

Key parameters in continuous flow synthesis, such as flow rate, temperature, and residence time (the time reactants spend in the reactor), can be precisely controlled to optimize the reaction yield and selectivity. researchgate.net Research on the α-alkylation of esters via lithium enolates in a continuous flow system highlights the importance of temperature control for achieving high conversion rates. researchgate.net Furthermore, biocatalytic continuous flow synthesis using immobilized enzymes, such as lipase, has been developed for producing esters from biomass-derived alcohols, achieving high conversion in short residence times. rsc.org This approach combines the benefits of flow chemistry with the high selectivity of enzymatic catalysis. rsc.org

Table 2: Illustrative Parameters for Continuous Flow Ester Synthesis

Parameter Typical Range/Value Significance
Reactor Type Packed-bed reactor, microreactor Determines surface area and catalyst interaction.
Catalyst Solid acid resin, immobilized lipase Enables easy separation and reuse. riken.jprsc.org
Temperature 60 - 150 °C Influences reaction rate and equilibrium. riken.jp
Flow Rate 0.05 - 10 mL/min Controls residence time and throughput. rsc.org
Residence Time 5 - 30 minutes Dictates the extent of reaction. rsc.org
Reactant Ratio Stoichiometric or slight excess of alcohol Drives the reaction equilibrium towards the product.

| Yield | Often >90% | Demonstrates high efficiency of the process. riken.jprsc.org |

Green Chemistry Principles in this compound Production

The production of chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and enhance sustainability. Several strategies can be applied to the synthesis of this diester to align with these principles.

Use of Renewable Feedstocks: Azelaic acid itself is a bio-based building block, often produced from the ozonolysis of oleic acid, which is derived from vegetable oils. nih.gov Using bio-derived sec-butanol would further enhance the renewable carbon content of the final product.

Catalyst Selection: Replacing traditional homogeneous acid catalysts like sulfuric acid with heterogeneous solid acid catalysts is a key green strategy. Solid acids are non-corrosive, reusable, and easily separated from the reaction mixture, which simplifies purification and reduces waste. riken.jp Enzymatic catalysis, using lipases, offers an even greener alternative. rsc.org Lipases operate under mild conditions (lower temperatures and pressures), exhibit high selectivity (reducing by-product formation), and are biodegradable. rsc.org

Atom Economy and Waste Reduction: Esterification of azelaic acid with sec-butanol produces water as the only theoretical by-product, leading to a high atom economy. Continuous flow processes can further improve yields and reduce waste by allowing for precise control over reaction conditions and minimizing side reactions. riken.jp The use of solvent-free conditions, achievable in some microwave-assisted methods, eliminates solvent waste, a major contributor to chemical process waste streams. asianpubs.orgresearchgate.net

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application in Synthesis
Prevention Utilizing high-yield methods like flow chemistry to prevent waste generation. riken.jp
Atom Economy Direct esterification has inherently high atom economy.
Less Hazardous Chemical Syntheses Replacing corrosive mineral acids with benign solid acid or enzyme catalysts. riken.jprsc.org
Designing Safer Chemicals Azelaic acid is a naturally occurring, non-toxic compound. mdpi.com
Safer Solvents and Auxiliaries Employing solvent-free microwave conditions or using greener solvents. asianpubs.orgresearchgate.net
Design for Energy Efficiency Using microwave irradiation or continuous flow reactors for reduced energy consumption. researchgate.netrsc.org
Use of Renewable Feedstocks Using azelaic acid and potentially sec-butanol derived from biomass. nih.gov

| Catalysis | Preferring highly selective and reusable solid acid or enzymatic catalysts over stoichiometric reagents. riken.jprsc.org |

Chemical Reactivity and Transformation Mechanisms of Di Sec Butyl Azelaate

Hydrolytic Degradation Studies

Hydrolysis is a primary degradation pathway for esters in aqueous environments, breaking the ester bond to form a carboxylic acid and an alcohol. For Di(sec-butyl) azelaate, this reaction would yield azelaic acid and 2-butanol. The rate of this reaction is highly dependent on pH and can be catalyzed by either acid or base. chemrxiv.orgepa.gov

No specific kinetic data for the acid-catalyzed hydrolysis of this compound were found. However, the mechanism for simple esters is well-understood and generally proceeds via the A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism in dilute acids. acs.org This involves protonation of the carbonyl oxygen, followed by nucleophilic attack by a water molecule on the carbonyl carbon.

For esters with sterically hindered alcohol groups, such as the sec-butyl group, the A_AL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can become competitive, particularly in strongly acidic, non-aqueous conditions. researchgate.net This pathway involves the formation of a secondary carbocation (sec-butyl cation), which is more stable than a primary carbocation. Studies on the hydrolysis of sec-butyl acetate (B1210297) in sulfuric acid have shown complex kinetics that can be interpreted as a shift in mechanism depending on the acid concentration. acs.org

The rate of acid-catalyzed hydrolysis is generally first-order with respect to both the ester and the acid concentration. acs.orgdoubtnut.com Steric hindrance from the branched sec-butyl groups at the carbonyl center would be expected to slow the rate of the A_AC2 reaction compared to its linear isomer, Di(n-butyl) azelaate.

Table 1: General Mechanisms for Acid-Catalyzed Ester Hydrolysis

Mechanism Description Common Substrates
A_AC2 Bimolecular attack of water on the protonated ester. Most primary and secondary alkyl esters in dilute acid.

| A_AL1 | Unimolecular cleavage of the alkyl-oxygen bond to form a carbocation. | Esters with stable carbocation leaving groups (e.g., tertiary, benzylic). Can be significant for secondary esters in strong acid. |

Base-catalyzed hydrolysis of esters typically follows the B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the alkoxide (in this case, the sec-butoxide) ion. chemrxiv.org

Studies on the alkaline hydrolysis of various diesters, such as di-s-butyl oxalate, confirm that these reactions occur and that their rates can be measured. oup.com The steric bulk of the sec-butyl group, being larger than the n-butyl group, would likely hinder the approach of the hydroxide nucleophile to the carbonyl carbon. This steric hindrance would be expected to decrease the rate constant for base-catalyzed hydrolysis compared to Di(n-butyl) azelaate. chemrxiv.org

Table 2: Estimated and Experimental Base-Catalyzed Hydrolysis Rate Constants for Analogous Esters

Compound CAS Number Rate Constant (k_B_) Conditions Source
Di(n-butyl) azelaate 2917-73-9 0.11 L/mole-sec (Estimated) pH 7-8 nih.gov

The hydrolytic stability of this compound is directly tied to pH. Ester hydrolysis is generally at its slowest in the neutral pH range (approximately pH 4-7). The rate increases significantly under both acidic (pH < 4) and basic (pH > 7) conditions due to acid and base catalysis, respectively. chemrxiv.orgcdnsciencepub.com

Transesterification Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This process is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.com

Mechanism:

Base-catalyzed transesterification: This typically involves a two-step addition-elimination mechanism. An alkoxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group and forming a new ester. masterorganicchemistry.com

Acid-catalyzed transesterification: The reaction proceeds through a series of protonation and deprotonation steps. The carbonyl oxygen of the ester is first protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. masterorganicchemistry.com

Ionic liquids have also been investigated as catalysts for transesterification reactions, offering potential environmental benefits. beilstein-journals.orgresearchgate.net For example, Brønsted acidic imidazolium (B1220033) ionic liquids have been used to catalyze the transesterification of sec-butyl acetate with methanol. beilstein-journals.orgresearchgate.net

Table 2: Conditions for Transesterification

CatalystMechanismKey StepsReference
Base (e.g., alkoxide)Addition-EliminationNucleophilic attack by alkoxide, formation of tetrahedral intermediate, elimination of original alkoxy group. masterorganicchemistry.com
AcidProtonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED)Protonation of carbonyl, nucleophilic attack by alcohol, proton transfers, elimination of original alcohol. masterorganicchemistry.com
Ionic LiquidsVaries (can be acidic or basic)Can offer advantages like easier catalyst recovery and improved reaction rates. beilstein-journals.orgresearchgate.net

While specific studies on the transesterification of this compound were not found, the general principles of ester transesterification would apply. The sec-butanol would be the alcohol displaced or used in the reaction, depending on the desired product.

Polymerization and Copolymerization Interactions

This compound can potentially be involved in polymerization reactions, either as a monomer or more likely as an additive, such as a plasticizer, within a polymer matrix.

Although direct polymerization of this compound is not described, the polymerization behavior of related compounds, such as sec-butyl acrylate (B77674), offers relevant information. Sec-butyl acrylate readily undergoes free-radical polymerization to form poly(sec-butyl acrylate) or can be copolymerized with other monomers. polysciences.com This polymerization is typically initiated by free radicals generated from initiators like benzoyl peroxide or azobisisobutyronitrile, or by heat or light. The branched sec-butyl group in sec-butyl acrylate influences the properties of the resulting polymer, providing improved adhesion and weatherability in coatings and adhesives. polysciences.com

In the context of copolymerization, di-esters are sometimes used. For example, a patent mentions the copolymerization of various monomers with diesters like di-n-butyl phthalate (B1215562) and di-2-ethylhexyl azelaate. google.com This suggests that this compound could potentially be incorporated into polymer chains through copolymerization, although specific examples are not provided.

More commonly, diesters like this compound would function as plasticizers. Plasticizers are added to polymers to increase their flexibility and durability. The presence of a plasticizer can affect the polymerization process and the final properties of the polymer. For instance, N,N'-Di-2-butyl-1,4-phenylenediamine, a related aromatic amine, is used as a polymerization inhibitor for vinyl monomers like acrylates. wikipedia.org This highlights the potential for additives to significantly influence polymerization reactions.

Table 3: Potential Roles in Polymerization

RoleDescriptionRelated ExamplesReference
Monomer/ComonomerCould potentially be incorporated into a polymer backbone through copolymerization.Copolymerization of vinyl monomers with various diesters. google.com
Additive (Plasticizer)Added to a polymer to modify its physical properties, such as flexibility.N/A
Polymerization InhibitorA substance that slows down or prevents polymerization.N,N'-Di-2-butyl-1,4-phenylenediamine inhibits acrylate polymerization. wikipedia.org

Analytical Chemistry for the Characterization and Quantification of Di Sec Butyl Azelaate

Advanced Characterization Methodologies (e.g., X-ray Diffraction for related compounds)

Beyond standard spectroscopic and chromatographic methods, advanced techniques can provide deeper insights into the solid-state structure of di(sec-butyl) azelaate and related compounds. X-ray Diffraction (XRD) is a powerful tool for determining the crystal structure of solid materials.

While this compound is a liquid at room temperature, XRD can be applied to its crystalline derivatives or used in studies at low temperatures where it may solidify. Research on other long-chain esters has demonstrated the utility of X-ray powder diffraction (XRPD) for identification and structural characterization. nih.gov In a study of 15 normal long-chain esters, it was found that individual compounds could be clearly distinguished by their diffraction data. nih.gov For several of these esters, the long spacings (d-spacings), which represent the distance between repeating crystal lattice planes, were a linear function of the number of carbon atoms in the molecule. nih.gov This principle could be applied to a homologous series of azelaate diesters to understand how the alkyl chain length influences the crystal packing.

Similarly, studies on N-acyl-L-alanine esters have shown that powder XRD can reveal details about their supramolecular structure. researchgate.net In these compounds, the diffraction peaks shifted to lower 2θ values as the alkyl chain length increased, indicating larger d-spacings. researchgate.net The analysis of these d-spacings suggested the adoption of a tilted bilayer structure. researchgate.net

For molecules that are difficult to crystallize directly, a potential strategy involves forming crystalline derivatives. A novel method has been developed for creating stable, crystalline osmate(VI) esters from diols and α-hydroxy acids, which facilitates X-ray analysis for structure and absolute configuration determination. escholarship.org A similar derivatization approach could hypothetically be explored for azelaic acid or its derivatives to produce highly crystalline materials suitable for single-crystal X-ray diffraction.

The table below presents findings from XRD studies on related ester compounds, illustrating the type of data that can be obtained and applied to the analysis of azelaate esters.

Technique Compound Class Studied Key Findings Source
X-ray Powder Diffraction Normal alkyl esters of long-chain acidsIndividual esters can be identified and distinguished; long spacings are a linear function of the number of carbon atoms for some polymorphic forms. nih.gov
Powder X-ray Diffraction N-acyl-L-alanine estersDiffraction peaks shift to lower 2θ values with increasing chain length; data suggests a tilted bilayer structure. researchgate.net
Single-Crystal X-ray Analysis Osmate esters of diolsA non-oxidative method allows for the formation of stable, crystalline derivatives suitable for definitive X-ray structure determination. escholarship.org

Environmental Fate and Abiotic Degradation Pathways of Di Sec Butyl Azelaate

Atmospheric Transport and Degradation Modeling

The atmospheric fate of Di(sec-butyl) azelaate is significantly influenced by its physical properties, particularly its vapor pressure. Modeling studies, often utilizing data from analogous compounds like dibutyl azelate due to a lack of direct studies on the sec-butyl isomer, provide insights into its atmospheric behavior.

The tendency of a chemical to move from a liquid or solid phase into the air is known as volatilization. For this compound, this is a key process in its environmental distribution.

From Water: Based on an estimated Henry's Law constant of 1.2 x 10⁻⁵ atm-cu m/mole for the related compound dibutyl azelate, volatilization from water surfaces is an expected environmental fate process. nih.gov However, the rate of this process can be slowed by the compound's tendency to adsorb to suspended solids and sediment in the water column. nih.gov Ignoring adsorption, the estimated volatilization half-lives for a model river and lake are 16 and 183 days, respectively. nih.gov When considering adsorption, the estimated volatilization half-life from a model pond increases significantly to 600 days. nih.gov

From Soil: The volatilization of this compound from soil is dependent on the moisture content of the soil. From moist soil surfaces, volatilization is anticipated to be an important fate process, driven by its Henry's Law constant. nih.gov However, similar to the aquatic environment, this process can be attenuated by adsorption to soil particles. nih.gov Conversely, from dry soil surfaces, volatilization is not expected to be a significant process due to its estimated low vapor pressure of 3 x 10⁻⁴ mm Hg. nih.gov

Once in the atmosphere, this compound is subject to degradation, primarily through reactions with photochemically-produced hydroxyl radicals.

Based on structure-activity relationship (SAR) models for the analogous dibutyl azelate, the rate constant for the vapor-phase reaction with hydroxyl radicals is estimated to be 1.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately one day, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This relatively short half-life suggests that this compound that enters the atmosphere is likely to be degraded relatively quickly.

Table 1: Estimated Environmental Fate Properties of an Analogous Compound (Dibutyl Azelate)

PropertyValueEnvironmental CompartmentSource
Vapor Pressure3 x 10⁻⁴ mm Hg at 25°CAtmosphere nih.gov
Henry's Law Constant1.2 x 10⁻⁵ atm-cu m/moleWater/Air Interface nih.gov
Volatilization Half-Life (River)16 days (adsorption ignored)Water nih.gov
Volatilization Half-Life (Lake)183 days (adsorption ignored)Water nih.gov
Volatilization Half-Life (Pond)600 days (adsorption considered)Water nih.gov
Atmospheric Half-Life~1 dayAtmosphere nih.gov

Aquatic Environmental Behavior

The behavior of this compound in aquatic systems is dictated by its solubility, distribution dynamics, and susceptibility to photochemical degradation.

This compound is reported to be insoluble in water. vulcanchem.com This low water solubility has significant implications for its distribution in aquatic environments. Based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) value of 2,700 for dibutyl azelate, it is expected to adsorb to suspended solids and sediment in the water column. nih.gov This partitioning behavior reduces its concentration in the dissolved phase and influences its transport and bioavailability.

Photochemical reactions, driven by sunlight, can be a significant degradation pathway for organic compounds in the aquatic environment. For esters like this compound, direct photolysis may occur if the compound absorbs light at wavelengths greater than 290 nm. nih.gov Additionally, indirect photochemical reactions involving reactive species like hydroxyl radicals can contribute to its degradation. nih.gov The presence of photosensitizers in the water, such as humic-like substances, can also influence the rate of these reactions. nih.gov While specific studies on the photochemical reactions of this compound in aqueous systems are limited, the potential for this degradation pathway exists.

Terrestrial Environmental Dynamics

In the terrestrial environment, the fate of this compound is primarily governed by its mobility in soil and its potential for degradation.

Based on the estimated Koc value of 2,700 for the analogous dibutyl azelate, this compound is expected to have slight mobility in soil. nih.gov This suggests that it will tend to remain in the upper soil layers and have limited potential to leach into groundwater. As previously mentioned, volatilization from moist soil surfaces is a potential transport mechanism, although it may be attenuated by adsorption to soil organic matter and clay particles. nih.gov Degradation in soil can occur through both biotic and abiotic processes, though the specific pathways and rates for this compound have not been extensively studied.

Soil Adsorption and Desorption Characteristics

The adsorption and desorption of this compound to soil particles are critical processes that influence its concentration in the soil solution and, consequently, its transport and fate. These processes are largely governed by the physicochemical properties of the compound and the characteristics of the soil matrix, such as organic carbon content, clay content, and pH. researchgate.net

Due to a lack of specific experimental data for this compound, its soil adsorption and desorption characteristics are estimated based on data for structurally similar compounds, such as dibutyl azelate, and established quantitative structure-activity relationship (QSAR) models. Dibutyl azelate, a linear isomer of this compound, has an estimated soil organic carbon-water partition coefficient (Koc) of 2,700. nih.gov This value suggests that dibutyl azelate is expected to have slight mobility in soil, indicating a tendency to adsorb to soil organic matter. nih.gov

The adsorption of organic compounds to soil is often described by isotherms, such as the Freundlich and Langmuir models. mdpi.com The Freundlich isotherm is commonly used to describe the non-ideal and reversible adsorption of organic compounds on heterogeneous surfaces like soil. mdpi.comregulations.gov

Table 1: Estimated Freundlich Adsorption and Desorption Coefficients for this compound

ParameterEstimated ValueInterpretation
Freundlich Adsorption Coefficient (Kf) 2.0 - 8.5 L/kgIndicates a moderate tendency for adsorption to soil particles.
Freundlich Desorption Coefficient (Kf-des) 1.5 - 8.0 L/kgSimilar values to Kf suggest that the adsorption is largely reversible. regulations.gov
1/n (Freundlich exponent) 0.8 - 1.0A value close to 1 indicates that the adsorption is nearly linear over a range of concentrations.

Note: The values in this table are estimated based on data for similar diester compounds and general principles of soil science. regulations.gov The actual values for this compound may vary depending on specific soil properties and environmental conditions.

The primary mechanism for the adsorption of non-polar organic compounds like this compound in soil is hydrophobic interaction with soil organic matter. researchgate.net The branched sec-butyl groups in this compound may slightly reduce the efficiency of this interaction compared to its linear isomer, dibutyl azelate, potentially resulting in a slightly lower Koc value. However, it is still expected to exhibit significant adsorption.

Desorption studies on similar compounds have shown that the process is often reversible, though some degree of hysteresis, where the compound is more strongly retained than predicted by the adsorption isotherm, can occur. researchgate.net This can lead to the slow and prolonged release of the compound from the soil matrix over time.

Mobility in Soil Matrixes

The mobility of this compound in soil is inversely related to its adsorption characteristics. awsjournal.org Compounds with higher adsorption coefficients (Koc) are less mobile and tend to be retained in the upper soil layers, while those with lower Koc values are more likely to leach into deeper soil profiles and potentially reach groundwater. awsjournal.org

Based on the estimated Koc value for the similar compound dibutyl azelate (Koc = 2,700), this compound is expected to have slight mobility in soil. nih.gov This classification suggests that the compound will have a limited potential for leaching in most soil types.

Several factors can influence the mobility of this compound in the soil matrix:

Soil Organic Matter Content: Soils with higher organic matter content will exhibit greater adsorption of this compound, leading to reduced mobility. researchgate.net

Clay Content and Type: Clay minerals can also contribute to the adsorption of organic compounds, although this is generally less significant than the role of organic matter for non-polar compounds. researchgate.net

Soil pH: The pH of the soil is unlikely to have a significant direct effect on the adsorption of this compound as it is a neutral molecule. researchgate.net

Water Flow: The rate and volume of water moving through the soil profile will influence the transport of the dissolved fraction of the compound.

Table 2: Estimated Mobility Classification of this compound in Different Soil Types

Soil TypeOrganic Carbon (%)Estimated MobilityRationale
Sandy Soil < 1Low to MediumLower organic carbon content may permit greater mobility compared to other soil types.
Loam 1 - 3SlightModerate organic carbon content leads to significant adsorption and limited movement.
Clay Loam 2 - 5Very SlightHigher organic carbon and clay content will strongly retard movement.
Organic Soil > 10ImmobileHigh organic carbon content will lead to very strong adsorption and negligible mobility.

Note: This table provides a qualitative estimation of mobility based on general soil classifications and the expected behavior of compounds with similar properties. researchgate.netnih.gov

Computational and Theoretical Chemistry of Di Sec Butyl Azelaate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic structure of Di(sec-butyl) azelaate governs its reactivity and spectroscopic properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. In this compound, the HOMO is expected to be localized primarily around the oxygen atoms of the two ester carbonyl groups, which possess the highest energy lone pair electrons. The LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity to act as an electron acceptor. For this diester, the LUMO would be centered on the antibonding π* orbitals of the carbon-oxygen double bonds (C=O).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For long-chain diesters like this compound, the HOMO-LUMO gap is expected to be substantial, indicating a generally stable electronic configuration. researchgate.net Quantum chemical calculations can provide precise energy values for these orbitals. mdpi.comresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Long-Chain Aliphatic Diester

Property Predicted Value (eV) Description
HOMO Energy -7.0 to -6.5 Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy 1.0 to 1.5 Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 8.0 to 8.5 Indicates chemical reactivity and kinetic stability. A larger gap signifies higher stability.

Note: These values are representative for similar long-chain diesters as specific calculations for this compound are not available in the cited literature. The exact values depend on the level of theory and basis set used in the calculation. researchgate.netcore.ac.uk

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, calculations would predict the 1H and 13C chemical shifts for each unique nucleus. The predictions are based on calculating the magnetic shielding tensor for each atom in the molecule's optimized geometry.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Type Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
Ester Carbonyl (C=O) - ~173
CH-O (sec-butyl) ~4.8 ~72
CH2 adjacent to C=O ~2.2 ~34
CH2 of sec-butyl ~1.5 ~29
Central CH2 groups ~1.3 ~25-29
CH3 of sec-butyl (adjacent to CH) ~1.2 ~19
CH3 of sec-butyl (terminal) ~0.9 ~10

Note: These are estimated values based on typical shifts for ester functional groups and alkyl chains, as found in spectral data for compounds like sec-butyl acetate (B1210297) and azelaic acid. chemicalbook.comchemicalbook.com

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. For this compound, the most prominent predicted peak would be a strong absorption corresponding to the C=O ester bond stretching, typically around 1730-1740 cm-1. Other significant predicted absorptions would include C-O single bond stretching (~1150-1250 cm-1) and various C-H bond stretching and bending modes in the alkyl chains (~2850-2960 cm-1 and ~1370-1470 cm-1).

UV-Vis Spectroscopy: this compound, being a saturated aliphatic ester, lacks extensive chromophores. Therefore, it is not expected to show significant absorption in the UV-Visible range (200-800 nm). Any absorption would be limited to n→π* transitions of the carbonyl group at very short wavelengths (<220 nm), which are often difficult to observe experimentally.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into conformational dynamics and intermolecular interactions. rsc.org These simulations are governed by a force field, which defines the potential energy of the system.

The flexibility of the nine-carbon azelaate chain and the rotational freedom of the two sec-butyl groups result in a vast number of possible conformations for this compound. lumenlearning.com The sec-butyl group contains a chiral center, meaning this compound can exist as three stereoisomers: (R,R), (S,S), and (R,S) (meso).

MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. researchgate.net

Alkyl Chain Conformation: The central nonanedioate (B1229846) chain will preferentially adopt a staggered, extended (anti-periplanar) conformation to minimize steric strain.

Ester Group Conformation: The ester functional groups themselves have a preference for a planar geometry, with the s-trans conformation being significantly more stable than the s-cis due to reduced steric hindrance. imperial.ac.uk

In a liquid or solid state, this compound molecules interact through non-covalent forces. MD simulations are ideal for studying these interactions and the resulting bulk properties. nih.govmdpi.com

Van der Waals Forces: The long alkyl chains lead to significant London dispersion forces, which are the primary intermolecular interactions. These forces are responsible for the molecule's relatively high boiling point and viscosity.

Dipole-Dipole Interactions: The ester groups possess permanent dipoles. These groups will tend to align in an anti-parallel fashion to maximize electrostatic attraction, influencing the local ordering of the molecules in a liquid state.

Aggregation Behavior: Simulations can model how molecules of this compound aggregate. Due to its non-polar alkyl backbone and moderately polar ester ends, it does not form micelles in the traditional sense but will exhibit local ordering driven by the optimization of van der Waals and dipole-dipole contacts.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.gov The synthesis of this compound is typically achieved via Fischer esterification, an acid-catalyzed reaction between azelaic acid and sec-butanol. masterorganicchemistry.com

The mechanism involves several key steps that can be modeled computationally: pku.edu.cnchemguide.co.uk

Protonation of the Carbonyl: The carboxylic acid group of azelaic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of sec-butanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Dehydration: A molecule of water is eliminated, reforming the carbon-oxygen double bond.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both ends of the azelaic acid molecule. Quantum chemical calculations can determine the energy profile of this entire reaction pathway. rsc.orgnih.gov By locating the transition state structures for each step, the activation energy (the energy barrier that must be overcome) can be calculated, providing insight into the reaction rate.

Table 3: Representative Calculated Activation Energies for Steps in Fischer Esterification

Reaction Step Description Typical Calculated Activation Energy (kJ/mol)
Nucleophilic Attack Formation of the tetrahedral intermediate after alcohol attack. 50 - 100
Dehydration Elimination of the water molecule from the protonated intermediate. 90 - 150

Note: These values are illustrative and derived from computational studies of similar esterification reactions. The exact barriers depend on the specific reactants, catalyst, and computational method. The dehydration step is often the rate-determining step. pku.edu.cnnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational methodology for predicting the physicochemical properties of molecules based on their chemical structures. nih.gov This approach is particularly valuable in materials science and chemistry for forecasting the properties of novel or untested compounds, thereby saving experimental time and resources. For this compound, a diester utilized in various industrial applications, QSPR models can offer predictions for a range of critical properties.

The fundamental principle of QSPR is to establish a mathematical correlation between a set of molecular descriptors and a specific experimental property. nih.gov These descriptors are numerical values that encode distinct structural features of a molecule, including its topological, geometrical, electronic, and constitutional characteristics. researchgate.net

Research Findings in Related Diesters

While specific QSPR studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of research on analogous ester and diester compounds provides a strong foundation for understanding how such models would be developed and applied. Studies on synthetic ester lubricants, a category that includes this compound, have successfully employed QSPR to predict key performance indicators. researchgate.net For instance, researchers have developed robust QSPR models for properties such as viscosity index, pour point, flash point, and density of various esters. researchgate.net

The development of these models typically involves a systematic workflow:

Data Set Selection : A diverse set of molecules with known experimental property values is compiled. researchgate.net

Molecular Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset. nih.gov

Variable Selection : Statistical techniques, such as genetic algorithms, are often used to select a subset of the most relevant descriptors that have the strongest correlation with the property of interest. nih.gov

Model Construction : A mathematical model is built using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANNs). researchgate.net

Model Validation : The predictive power and robustness of the model are rigorously assessed using both internal and external validation techniques. nih.gov

For diesters, it has been observed that properties such as melting points and enthalpies are correlated with their chemical structures, which allows for the development of property prediction tools. mdpi.com The molecular structure of lubricants has a significant effect on their performance, and QSPR can be used to analyze these relationships. mdpi.com

Hypothetical QSPR Model for this compound

A hypothetical QSPR study on this compound would involve the calculation of various molecular descriptors. The following interactive table provides examples of descriptor categories and specific descriptors that would be relevant for building a QSPR model for this compound.

Descriptor CategoryDescriptor ExampleDescriptionPredicted Property
TopologicalWiener IndexDescribes the sum of distances between all pairs of atoms in the molecule.Boiling Point
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.Density
GeometricalMolecular VolumeThe volume occupied by the molecule.Viscosity
Quantum-ChemicalHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Reactivity
ElectronicDipole MomentA measure of the polarity of the molecule.Solubility

The table below presents a hypothetical dataset that could be used to develop a QSPR model for predicting the viscosity of azelaate diesters. The data for this compound is included as a target for prediction.

CompoundMolecular Weight (g/mol)Wiener IndexMolecular Volume (ų)Viscosity (cP)
Dimethyl azelaate216.281330205.14.2
Diethyl azelaate244.331980240.35.8
Di-n-propyl azelaate272.382802275.57.5
Di-n-butyl azelaate300.443816310.79.1
This compound300.443450308.2Predicted

Applications and Material Science Research on Di Sec Butyl Azelaate

Role as a Chemical Intermediate for Derivatization and Further Synthesis

As a dicarboxylic acid ester, Di(sec-butyl) azelaate possesses two reactive sites at the ester linkages, making it a potential intermediate for further chemical synthesis. The primary reactions involving the ester groups are hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester bonds of this compound can be cleaved through hydrolysis to yield azelaic acid and sec-butanol. This reaction is essentially the reverse of the esterification process used to synthesize the compound. While this is a fundamental chemical property, it is more often a consideration in the environmental degradation of the compound rather than a deliberate synthetic route to produce azelaic acid and sec-butanol, which are readily available commodity chemicals.

Transesterification: This process involves the reaction of this compound with another alcohol in the presence of a catalyst to produce a different ester of azelaic acid. This could be a potential pathway for the synthesis of other azelate esters with specific properties, although direct esterification of azelaic acid with the desired alcohol is a more common synthetic route.

Amidation: Esters can react with amines to form amides. In principle, this compound could be reacted with various amines to produce amides of azelaic acid. These amides could have applications in areas such as polyamides or as specialty additives. However, specific research detailing the use of this compound as a starting material for these syntheses is not widely documented in publicly available literature. A general method for the synthesis of primary and secondary amides from esters involves reacting them with alkali metal amidoboranes, which is a rapid and high-yield process. nih.gov

Reduction: The ester groups of this compound can be reduced to alcohols, which would yield 1,9-nonanediol. This diol is a valuable monomer for the synthesis of polyesters and polyurethanes. While this transformation is chemically feasible, the use of this compound as a starting material for this purpose is not a commonly reported industrial process.

While the chemical structure of this compound allows for these and other transformations, its primary applications appear to be in formulations where it acts as a functional material itself, rather than as a reactive intermediate for the synthesis of other distinct chemical entities.

Integration into Polymer Systems and Polymerization Processes

This compound, like many other dicarboxylic acid esters, is investigated for its utility as a plasticizer in polymer systems. Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between the polymer chains. The branched structure of the sec-butyl groups in this compound is expected to impart good low-temperature flexibility to the polymer matrix.

The primary polymer system where azelate esters find application is in Polyvinyl Chloride (PVC). The performance of a plasticizer is evaluated based on several parameters, including its efficiency in reducing the glass transition temperature (Tg), its compatibility with the polymer, and its permanence (resistance to migration and volatilization).

Research into various dicarboxylate esters as PVC plasticizers has shown that the chemical structure of the ester significantly influences the properties of the final product. researchgate.net While specific data for this compound is not extensively available, comparisons with other azelate and dicarboxylate esters provide insights into its potential performance. The branched nature of the sec-butyl groups is anticipated to provide a good balance of properties, including improved low-temperature performance compared to linear analogues.

Comparative Performance of Dicarboxylate Plasticizers in PVC

PlasticizerGlass Transition Temperature (Tg) of Plasticized PVC (°C)Elongation at Break (%)Migration Resistance
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)-18.4 to -14.4VariesModerate
Di(2-ethylhexyl) adipate (B1204190) (DOA)Lower than DEHPHigher than DEHPLower than DEHP
Dibutoxyethyl sebacate (B1225510) (DBES)Lower than DEHP and DOAHigher than DEHP and DOAHigh
Azelaic acid copolyestersAround -35908.4High

Note: The data for this compound is not explicitly available and the table provides a comparative look at other dicarboxylate plasticizers to infer potential performance.

Research into Lubricant Base Stock Formulations

The properties of this compound make it a candidate for use as a synthetic lubricant base stock, particularly in applications requiring good low-temperature performance. The branched structure of the sec-butyl groups disrupts the packing of the molecules at low temperatures, leading to a lower pour point. The pour point is the lowest temperature at which a liquid will flow.

Research on branched dicarboxylate esters has demonstrated their excellent low-temperature properties. ukm.my For instance, di-2-ethylhexyl azelate (D2EHAz) exhibits a pour point of less than -60°C. ukm.my This is a significant advantage over mineral oil-based lubricants and even some other synthetic esters.

In addition to a low pour point, a high viscosity index (VI) is also a desirable characteristic for a lubricant base stock. The VI is a measure of the change in viscosity with temperature. A higher VI indicates a smaller change in viscosity over a wider temperature range, which is crucial for consistent performance in applications with fluctuating temperatures. Dicarboxylate esters generally exhibit high viscosity indices, often in the range of 178 to 216. ukm.my

Lubricant Properties of Branched Dicarboxylate Esters

EsterPour Point (°C)Viscosity Index (VI)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)
Di-2-ethylhexyl azelate (D2EHAz)< -60178-216 (range for similar esters)7.93 - 18.95 (range for similar esters)2.9 - 5.4 (range for similar esters)
Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD)-58178-216 (range for similar esters)19.985.4
Di-2-ethylbutyl sebacate (D2EBS)-44Not specifiedNot specifiedNot specified
Di-2-ethylhexanol sebacate (D2EHS)-60Not specifiedNot specifiedNot specified

Note: The data for this compound is not explicitly available and the table provides a comparative look at other branched dicarboxylate esters to infer potential performance.

Solvent Performance and Industrial Utility Research

While this compound is miscible with many organic solvents, its use primarily as an industrial solvent is not well-documented in scientific literature. Its relatively high boiling point and low volatility would make it suitable for applications requiring a slow-evaporating solvent. However, its cost and specific solvency characteristics would need to be competitive with more established industrial solvents. There is a lack of specific research into its performance as a solvent in areas such as industrial cleaning, coatings, or chemical reactions.

Advanced Material Design and Engineering Applications

Q & A

Basic: What are the recommended analytical techniques for characterizing Di(sec-butyl) azelaate’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1^1H and 13^13C NMR to confirm esterification and sec-butyl group orientation. Compare spectra with reference data from authoritative databases like NIST Chemistry WebBook .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity by isolating peaks under optimized temperature gradients (e.g., 50–250°C at 10°C/min). Calibrate using certified standards.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}) and rule out unreacted azelaic acid or sec-butanol residues.
  • Elemental Analysis : Validate empirical formula (C17_{17}H32_{32}O4_4) with <0.3% deviation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., Polyvinyl Alcohol or Teflon) and lab coats to prevent dermal exposure .
  • Ventilation : Conduct experiments in fume hoods with airflow ≥100 ft/min to minimize inhalation risks. Monitor airborne concentrations using OSHA-compliant detectors.
  • Storage : Keep in airtight, grounded containers at <25°C, away from ignition sources. Label containers with NFPA hazard codes (flammability: 2, reactivity: 0) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid drainage systems .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, boiling point) of this compound?

Methodological Answer:

  • Cross-Validation : Compare data across authoritative sources (e.g., NIST, PubChem) and replicate measurements using standardized methods (ASTM or OECD guidelines) .
  • Environmental Controls : Document temperature, pressure, and solvent systems during measurements. For example, solubility in ethanol varies significantly at 20°C vs. 40°C .
  • Analog Data Integration : Leverage properties of structurally similar esters (e.g., dibutyl sebacate) to fill gaps, ensuring adjustments for branching effects in sec-butyl groups .

Advanced: What experimental designs are optimal for assessing this compound’s metabolic pathways in mammalian models?

Methodological Answer:

  • In Vitro Hepatocyte Assays : Incubate with liver microsomes and NADPH cofactors to identify phase I metabolites (e.g., hydroxylation products). Use LC-HRMS for detection .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled this compound to trace metabolic intermediates via isotopic pattern analysis in urine or plasma samples.
  • Computational Modeling : Apply QSAR models to predict cytochrome P450 interactions, validated against in vitro data .

Advanced: How should researchers design studies to detect trace degradation products of this compound in environmental matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes from water or soil. Optimize elution with acetonitrile:water (80:20) .
  • Advanced Chromatography : Employ UPLC-QTOF-MS with HILIC columns to separate polar degradation products (e.g., azelaic acid, sec-butanol derivatives).
  • Non-Targeted Screening : Apply suspect screening workflows with open-source libraries (e.g., NORMAN Suspect List Exchange) to identify unknown metabolites .

Advanced: What strategies mitigate confounding variables in ecotoxicity studies of this compound?

Methodological Answer:

  • Controlled Mesocosm Experiments : Simulate environmental conditions (pH, temperature, microbial activity) to isolate compound-specific effects from abiotic factors .
  • Positive/Negative Controls : Include reference toxicants (e.g., diethyl phthalate) and solvent controls to validate assay sensitivity .
  • Statistical Power Analysis : Predefine sample sizes using pilot data to ensure detection of ≥20% effect size with α=0.05 and β=0.2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.